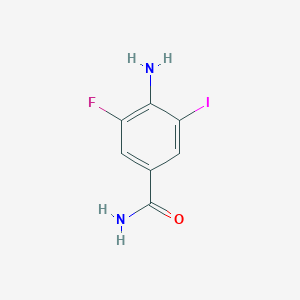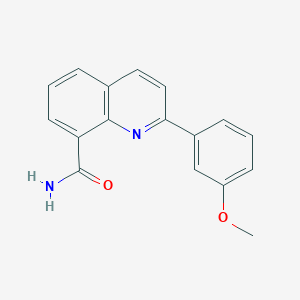
2-(3-Methoxyphenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 3-methoxyaniline with 8-chloroquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the quinoline ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: The compound is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)quinoline-8-carboxamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. The molecular targets of this compound include Bcl-2, BAX, and Caspase-3, which are proteins involved in the regulation of cell death . Additionally, the compound has been shown to inhibit the activity of Pim-1 kinase, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamide: This compound has similar structural features but lacks the methoxy group on the phenyl ring.
Quinoline-3-carboxamide: Another closely related compound, known for its immunomodulatory effects and potential use in treating autoimmune diseases.
Quinoline-4-carboxamide: This derivative has been explored for its antimicrobial and antiviral activities.
The presence of the methoxy group in this compound enhances its biological activity and selectivity, making it a unique and valuable compound for scientific research .
Properties
CAS No. |
655222-48-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(10-13)15-9-8-11-4-3-7-14(17(18)20)16(11)19-15/h2-10H,1H3,(H2,18,20) |
InChI Key |
SJJFPPRONBELRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


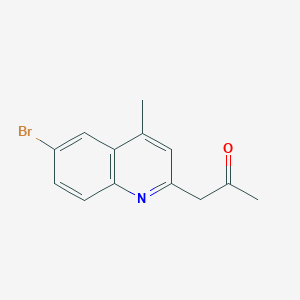
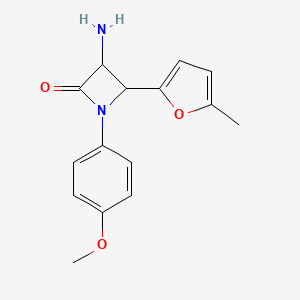
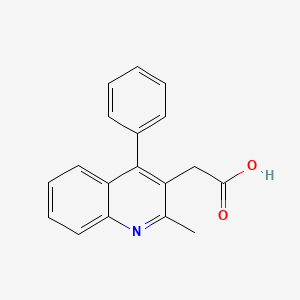
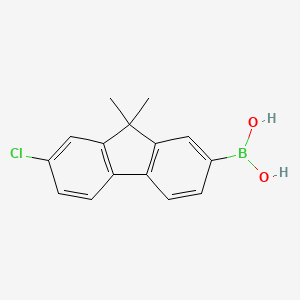
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
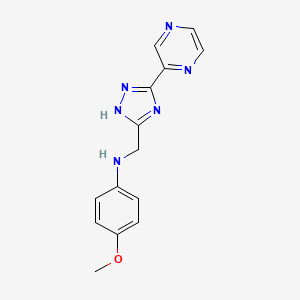


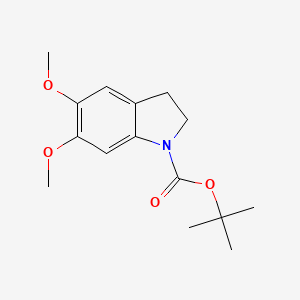

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
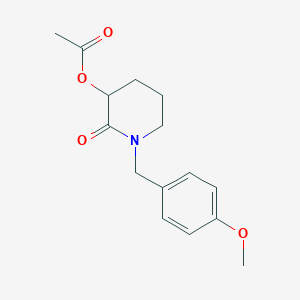
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
